molecular formula C14H15N3O B14727640 (NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine CAS No. 6339-92-0

(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine

Cat. No.: B14727640
CAS No.: 6339-92-0
M. Wt: 241.29 g/mol
InChI Key: PFZXNNHZYKESCG-JQIJEIRASA-N
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Description

(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a pyridinylmethylidene group, culminating in a hydroxylamine moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-pyridylhydroxylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino and pyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which (NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl and hydroxylamine moieties can engage in coordination with metal ions or other functional groups. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenyl acrylate: Shares the dimethylamino group and phenyl ring but differs in the acrylate moiety.

    4-(dimethylamino)pyridine: Contains the dimethylamino and pyridine groups but lacks the phenyl and hydroxylamine components.

Uniqueness

(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dimethylamino and hydroxylamine groups allows for diverse chemical transformations and interactions, setting it apart from similar compounds.

Properties

CAS No.

6339-92-0

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(NE)-N-[[4-(dimethylamino)phenyl]-pyridin-4-ylmethylidene]hydroxylamine

InChI

InChI=1S/C14H15N3O/c1-17(2)13-5-3-11(4-6-13)14(16-18)12-7-9-15-10-8-12/h3-10,18H,1-2H3/b16-14+

InChI Key

PFZXNNHZYKESCG-JQIJEIRASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C(=N\O)/C2=CC=NC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2

Origin of Product

United States

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